molecular formula C14H18N2O3 B2453608 tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate CAS No. 774225-46-6

tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate

Cat. No. B2453608
CAS RN: 774225-46-6
M. Wt: 262.309
InChI Key: KVHINSVENBJHFK-UHFFFAOYSA-N
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Description

Tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate is a chemical compound with the CAS Number: 774225-46-6 . It has a molecular weight of 262.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Lithiation and Substitution in Carbamate Synthesis

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate involves the lithiation at the nitrogen and ortho positions, leading to high yields of substituted products. This process highlights the chemical versatility of carbamate compounds in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Intermediate in Biologically Active Compounds

Tert-butyl carbamate derivatives, like tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, are crucial intermediates in synthesizing biologically active compounds such as omisertinib (AZD9291), showcasing the compound's significance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).

Photochemical Ring Contraction

Photochemical ring contraction studies involving 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives, like tert-butyl N-(1-ethoxycyclopropyl)carbamate, demonstrate the compound's potential in creating structurally diverse molecules through photochemical reactions (Crockett & Koch, 2003).

Environmental Degradation Studies

Research on the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process, which generates byproducts like tert-butyl formate and tert-butyl alcohol, is crucial in environmental chemistry. This study provides insights into the behavior of tert-butyl carbamates in environmental degradation processes (Stefan, Mack, & Bolton, 2000).

Deprotection in Organic Synthesis

The use of aqueous phosphoric acid as a reagent for the deprotection of tert-butyl carbamates and related compounds underlines its utility in synthetic organic chemistry, preserving the stereochemical integrity of substrates (Li et al., 2006).

Safety and Hazards

The safety information available indicates that this compound may be harmful if inhaled or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

tert-butyl N-[cyano-(2-methoxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHINSVENBJHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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